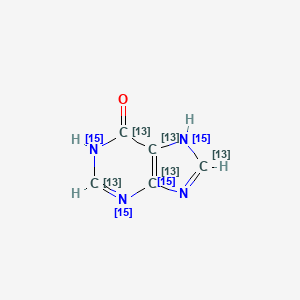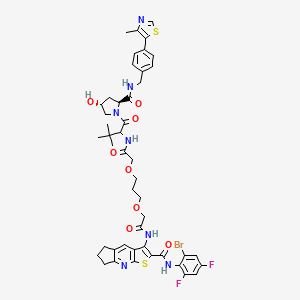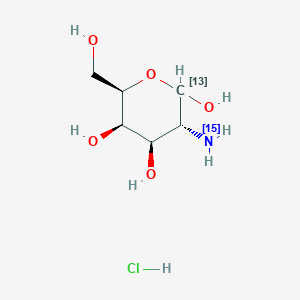
D(+)-Galactosamine-13C,15N (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D(+)-Galactosamine-13C,15N (hydrochloride): is a labeled derivative of D-galactosamine, an amino sugar derived from galactose. This compound is often used in biochemical research due to its unique isotopic labeling with carbon-13 and nitrogen-15, which allows for detailed studies of metabolic pathways and molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D(+)-Galactosamine-13C,15N (hydrochloride) typically involves the isotopic labeling of D-galactosamine. This process can be achieved through the fermentation of isotopically labeled glucose using specific strains of bacteria that convert glucose to galactosamine. The labeled galactosamine is then converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of D(+)-Galactosamine-13C,15N (hydrochloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 and nitrogen-15 isotopes into the galactosamine molecule. The fermentation broth is then processed to isolate and purify the labeled compound, which is subsequently converted to its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions: D(+)-Galactosamine-13C,15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of galactosamine.
Reduction: Deoxy derivatives of galactosamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: D(+)-Galactosamine-13C,15N (hydrochloride) is used in studies involving carbohydrate chemistry and the synthesis of complex oligosaccharides.
Biology: In biological research, this compound is used to study glycosylation processes and the metabolism of amino sugars. It is also used in labeling experiments to trace metabolic pathways.
Medicine: D(+)-Galactosamine-13C,15N (hydrochloride) is used in medical research to investigate liver function and hepatotoxicity. It serves as a model compound to study liver injury and regeneration.
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and diagnostic purposes.
Mécanisme D'action
Molecular Targets and Pathways: D(+)-Galactosamine-13C,15N (hydrochloride) exerts its effects by incorporating into glycoproteins and glycolipids. It inhibits RNA synthesis in hepatocytes, leading to liver injury. The compound’s labeled isotopes allow for detailed tracking of its incorporation and metabolism in biological systems.
Comparaison Avec Des Composés Similaires
D-Glucosamine: Another amino sugar used in similar biochemical studies.
N-Acetyl-D-glucosamine: A derivative of glucosamine with acetylation at the amino group.
D-Mannosamine: An amino sugar similar to galactosamine but derived from mannose.
Uniqueness: D(+)-Galactosamine-13C,15N (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where detailed molecular insights are required.
Propriétés
Formule moléculaire |
C6H14ClNO5 |
|---|---|
Poids moléculaire |
217.62 g/mol |
Nom IUPAC |
(3R,4R,5R,6R)-3-(15N)azanyl-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1,7+1; |
Clé InChI |
QKPLRMLTKYXDST-FJINOEKTSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)[15NH2])O)O)O.Cl |
SMILES canonique |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


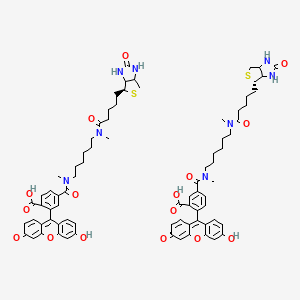
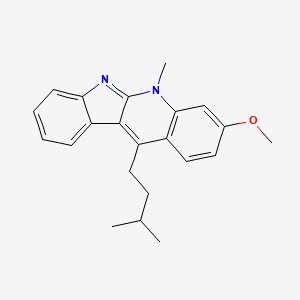
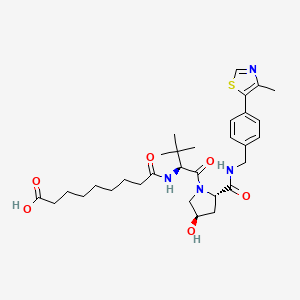

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
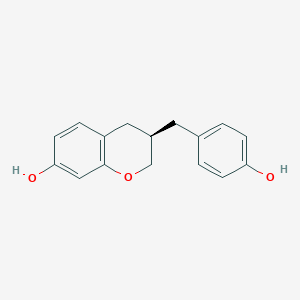
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
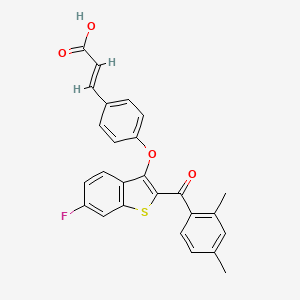
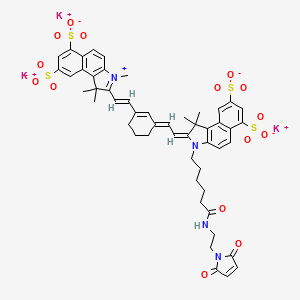
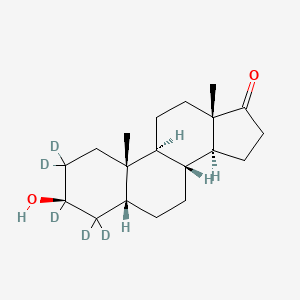
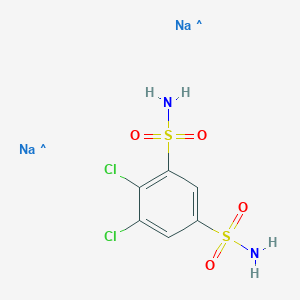
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
